Cas no 1207039-06-2 (N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide)

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a specialized benzothiazole-pyrazole hybrid compound with potential applications in medicinal chemistry and agrochemical research. Its unique structure combines a 4-ethoxybenzothiazole moiety with a 1,4-dimethylpyrazole carboxamide group, offering distinct electronic and steric properties. The compound's design may confer selective binding affinity toward biological targets, making it a candidate for further investigation in drug discovery or crop protection. The ethoxy substitution enhances solubility and metabolic stability, while the pyrazole core provides a rigid scaffold for molecular interactions. This compound is of interest for structure-activity relationship studies due to its modular functionalization potential.
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide structure
1207039-06-2 structure
Product name:N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
CAS No:1207039-06-2
MF:C15H16N4O2S
MW:316.378141403198
CID:6418440
PubChem ID:45501808

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
    • 1H-Pyrazole-5-carboxamide, N-(4-ethoxy-2-benzothiazolyl)-1,4-dimethyl-
    • SR-01000920736-1
    • AKOS024496126
    • N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
    • N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
    • F5086-1718
    • 1207039-06-2
    • VU0634162-1
    • SR-01000920736
    • Inchi: 1S/C15H16N4O2S/c1-4-21-10-6-5-7-11-12(10)17-15(22-11)18-14(20)13-9(2)8-16-19(13)3/h5-8H,4H2,1-3H3,(H,17,18,20)
    • InChI Key: LVRNKDPXLDNWRD-UHFFFAOYSA-N
    • SMILES: N1(C)C(C(NC2=NC3=C(OCC)C=CC=C3S2)=O)=C(C)C=N1

Computed Properties

  • Exact Mass: 316.09939694g/mol
  • Monoisotopic Mass: 316.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.3Ų
  • XLogP3: 2.9

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5086-1718-40mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
40mg
$140.0 2023-09-10
Life Chemicals
F5086-1718-100mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
100mg
$248.0 2023-09-10
Life Chemicals
F5086-1718-20μmol
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5086-1718-75mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
75mg
$208.0 2023-09-10
Life Chemicals
F5086-1718-3mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
3mg
$63.0 2023-09-10
Life Chemicals
F5086-1718-5mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
5mg
$69.0 2023-09-10
Life Chemicals
F5086-1718-25mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
25mg
$109.0 2023-09-10
Life Chemicals
F5086-1718-2mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
2mg
$59.0 2023-09-10
Life Chemicals
F5086-1718-30mg
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
30mg
$119.0 2023-09-10
Life Chemicals
F5086-1718-5μmol
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
1207039-06-2
5μmol
$63.0 2023-09-10

Additional information on N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

N-(4-Ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide: A Comprehensive Overview

CAS No. 1207039-06-2, commonly referred to as N-(4-Ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention in recent years due to its unique chemical structure and potential utility in pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by its benzothiazole ring system and pyrazole moiety, which contribute to its versatile reactivity and functional properties.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzothiazole derivative. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the benzothiazole ring system. This approach not only enhances efficiency but also reduces the environmental footprint of the manufacturing process.

One of the most notable applications of this compound lies in its potential as a bioactive agent. Studies have demonstrated that N-(4-Ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide exhibits significant antioxidant activity, making it a promising candidate for use in oxidative stress-related diseases. Furthermore, preliminary research suggests that this compound may possess anti-inflammatory properties, which could be harnessed for developing novel therapeutic agents.

In the field of agrochemistry, this compound has shown potential as a herbicide or fungicide. Its ability to inhibit key enzymes involved in plant growth regulation has been extensively studied. Recent experiments conducted under controlled conditions have revealed that it can effectively suppress the activity of acetolactate synthase (ALS), a critical enzyme for plant metabolism. This finding opens up new avenues for its application in crop protection.

The structural integrity of CAS No. 1207039-06-2 is further enhanced by its pyrazole ring system, which is known for its stability and reactivity under various chemical conditions. The presence of ethoxy and methyl substituents on the benzothiazole and pyrazole rings respectively adds to its functional diversity. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its solubility and bioavailability.

From a materials science perspective, this compound has been investigated for its potential use as a building block in polymer synthesis. Its ability to form stable covalent bonds with other monomers makes it an attractive candidate for developing advanced materials with tailored properties. Researchers have explored its application in creating stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH levels.

In terms of environmental impact, studies have been conducted to assess the biodegradability and eco-toxicity of this compound. Results indicate that it exhibits moderate biodegradability under aerobic conditions, suggesting that it can be safely integrated into eco-friendly chemical processes. However, further research is required to fully understand its long-term effects on aquatic ecosystems.

The development of analytical techniques has also contributed significantly to our understanding of this compound's properties. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm its molecular structure and purity. These techniques have also enabled researchers to study its interaction with other molecules at the molecular level.

In conclusion, N-(4-Ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 1207039-06-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for scientists and engineers seeking innovative solutions in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司